trans-3'-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide
Overview
Description
trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide: is a potent biomedical compound. It has emerged as a breakthrough tool in studying nicotine addiction and associated pathological conditions. This compound is known for its complex structure and significant potential in various scientific research fields.
Mechanism of Action
Target of Action
The primary target of the compound trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide is the nicotine receptors . These receptors play a crucial role in the nervous system, mediating the effects of nicotine in the body.
Mode of Action
This compound exerts a profound antagonistic influence on nicotine receptors . By binding to these receptors, it inhibits the indulgence of nicotine, thereby potentially reducing the addictive effects of nicotine .
Biochemical Analysis
Biochemical Properties
Trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide plays a crucial role in biochemical reactions, particularly in the synthesis of modified and unmodified oligosaccharides, complex carbohydrates, and polysaccharides. This compound interacts with various enzymes, proteins, and other biomolecules during these reactions. For instance, it is involved in glycosylation, methylation, and fluorination processes, which are essential for the synthesis of saccharides with various chemical modifications .
Cellular Effects
Trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to changes in cellular activities, including alterations in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of Trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with specific enzymes and proteins, leading to the modulation of biochemical pathways. These interactions can result in the inhibition or activation of enzymes, ultimately affecting cellular functions and metabolic processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and efficacy .
Dosage Effects in Animal Models
The effects of Trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular functions and metabolic processes. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
Trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical functions. The compound’s role in glycosylation, methylation, and fluorination processes is particularly noteworthy, as these pathways are crucial for the synthesis of complex carbohydrates and other biomolecules .
Transport and Distribution
The transport and distribution of Trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall efficacy and function in biochemical reactions .
Subcellular Localization
Trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide exhibits specific subcellular localization, which is essential for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell, ensuring its proper function in biochemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide involves multiple steps. The process typically starts with the preparation of cotinine derivatives, followed by benzoylation and acetylation reactions. The final step involves the glucuronidation of the intermediate product to form the desired compound .
Industrial Production Methods: Industrial production of this compound requires precise control of reaction conditions, including temperature, pH, and reaction time. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the compound, modifying its activity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
Scientific Research Applications
Chemistry: In chemistry, trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide is used as a reference compound in analytical studies and as a starting material for the synthesis of more complex molecules.
Biology: In biological research, this compound is utilized to study the metabolic pathways of nicotine and its derivatives. It helps in understanding the biochemical mechanisms underlying nicotine addiction.
Medicine: In medicine, the compound is investigated for its potential therapeutic applications in treating nicotine addiction and related disorders. It serves as a model compound for developing new drugs targeting nicotine receptors.
Industry: In the industrial sector, trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Comparison with Similar Compounds
trans-3-Benzoyloxy Cotinine: Shares a similar structure but lacks the glucuronide and acetyl groups.
Cotinine: A primary metabolite of nicotine, structurally simpler and less potent.
Nicotine: The parent compound, highly addictive and widely studied.
Uniqueness: trans-3’-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide is unique due to its complex structure and potent antagonistic effects on nicotine receptors. Its ability to inhibit nicotine addiction makes it a valuable tool in scientific research and potential therapeutic applications.
Biological Activity
trans-3'-Benzoyloxy Cotinine 2,3,4-Tri-O-acetyl-N-|A-D-glucuronide Methyl Ester Bromide is a complex biomedical compound that has garnered attention for its potential applications in studying nicotine addiction and related metabolic pathways. Its unique structural properties allow it to interact with various biological systems, making it a valuable tool in pharmacological research.
Target Receptors
The primary mechanism of action for this compound involves its interaction with nicotine receptors , specifically acting as an antagonist. This antagonistic effect suggests that it may inhibit the physiological responses typically elicited by nicotine, which is crucial for understanding nicotine addiction and withdrawal symptoms.
Biochemical Interactions
The compound plays a significant role in several biochemical processes:
- Glycosylation : It is involved in the modification of oligosaccharides and polysaccharides through glycosylation reactions.
- Methylation and Fluorination : These processes are critical for synthesizing various saccharides with diverse chemical properties.
Cellular Effects
Trans-3'-Benzoyloxy Cotinine's influence extends to cellular metabolism and signaling pathways. It can modulate gene expression and affect metabolic flux within cells, leading to alterations in cellular activities. For instance, its interaction with specific enzymes can enhance or inhibit metabolic processes, which is essential for understanding its therapeutic potential.
Temporal Dynamics
In laboratory settings, the stability and degradation of trans-3'-Benzoyloxy Cotinine are crucial for its long-term efficacy. Studies indicate that the compound remains stable under controlled conditions but may degrade over time, affecting its biological activity.
Dosage Variability
Research on animal models demonstrates that the effects of this compound vary significantly with dosage:
- Lower Doses : May enhance cellular functions and metabolic processes.
- Higher Doses : Can lead to toxic effects, underscoring the importance of dosage optimization in experimental designs.
Metabolic Pathways
The compound is involved in various metabolic pathways, particularly those related to glucuronidation. It interacts with specific enzymes such as UGT2B7 and UGT2B17, which are responsible for its metabolism into glucuronide forms. This metabolic conversion is significant as it influences the pharmacological effects of nicotine metabolites like trans-3'-hydroxycotinine (3-HC) and their respective glucuronides (3-HC-Gluc) .
Table: Key Metabolic Pathways Involving trans-3'-Benzoyloxy Cotinine
Pathway | Enzyme Involved | Product | Biological Significance |
---|---|---|---|
Glycosylation | Various glycosyltransferases | Modified oligosaccharides | Essential for cell signaling and recognition |
Methylation | Methyltransferases | Methylated metabolites | Influences drug metabolism and detoxification |
Glucuronidation | UGT2B7, UGT2B17 | 3-HC-Gluc | Major pathway for nicotine metabolism |
Clinical Studies on Nicotine Metabolites
A notable study examined the pharmacokinetics of 3-HC in smokers, highlighting how trans-3'-Benzoyloxy Cotinine and its metabolites influence cardiovascular responses during smoking. The infusion of 3-HC revealed significant insights into how nicotine metabolites affect blood pressure and heart rate .
Toxicological Assessments
Toxicological studies have shown that while lower doses of trans-3'-Benzoyloxy Cotinine may have beneficial effects on metabolism, higher doses can lead to adverse effects such as toxicity in liver cells. Understanding these toxicological profiles is essential for assessing the safety of this compound in therapeutic applications .
Properties
IUPAC Name |
methyl (2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[3-[(2S,4R)-4-benzoyloxy-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N2O12.BrH/c1-16(33)40-23-24(41-17(2)34)26(30(38)39-5)44-28(25(23)42-18(3)35)32-13-9-12-20(15-32)21-14-22(27(36)31(21)4)43-29(37)19-10-7-6-8-11-19;/h6-13,15,21-26,28H,14H2,1-5H3;1H/q+1;/p-1/t21-,22+,23+,24+,25-,26+,28-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPUKFPHPAWMEP-QQVAJBBCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)[N+]2=CC=CC(=C2)C3CC(C(=O)N3C)OC(=O)C4=CC=CC=C4)C(=O)OC)OC(=O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)[N+]2=CC=CC(=C2)[C@@H]3C[C@H](C(=O)N3C)OC(=O)C4=CC=CC=C4)C(=O)OC)OC(=O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33BrN2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747068 | |
Record name | 3-[(2S,4R)-4-(Benzoyloxy)-1-methyl-5-oxopyrrolidin-2-yl]-1-(2,3,4-tri-O-acetyl-6-methyl-beta-L-glucopyranosyluronosyl)pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
693.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146490-58-6 | |
Record name | 3-[(2S,4R)-4-(Benzoyloxy)-1-methyl-5-oxopyrrolidin-2-yl]-1-(2,3,4-tri-O-acetyl-6-methyl-beta-L-glucopyranosyluronosyl)pyridin-1-ium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40747068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.